![molecular formula C9H13BrO2 B14305673 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one CAS No. 112332-52-2](/img/structure/B14305673.png)
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a prop-2-yn-1-yloxy group attached to a pentan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one typically involves the reaction of 3-bromo-4-methylpentan-2-one with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The prop-2-yn-1-yloxy group can also participate in reactions that introduce additional functional groups into the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-methylpentan-2-one
- 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one
- 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]butan-2-one
Propiedades
Número CAS |
112332-52-2 |
|---|---|
Fórmula molecular |
C9H13BrO2 |
Peso molecular |
233.10 g/mol |
Nombre IUPAC |
3-bromo-4-methyl-4-prop-2-ynoxypentan-2-one |
InChI |
InChI=1S/C9H13BrO2/c1-5-6-12-9(3,4)8(10)7(2)11/h1,8H,6H2,2-4H3 |
Clave InChI |
WMANOVRBIWXDFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(C)(C)OCC#C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
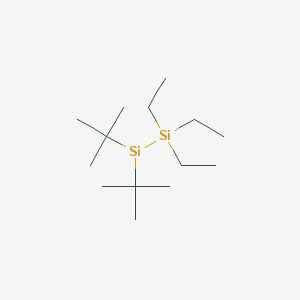
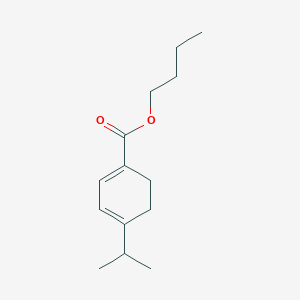
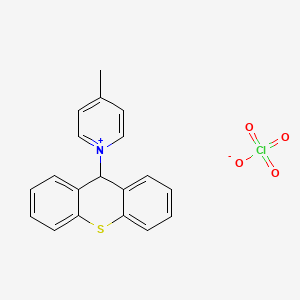
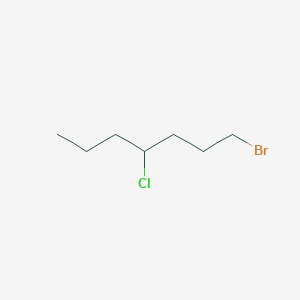
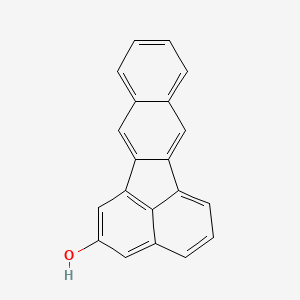
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)

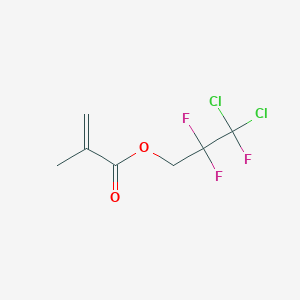
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)

